molecular formula C22H15Br B15125284 1-(4-Bromophenyl)-2-phenylnaphthalene

1-(4-Bromophenyl)-2-phenylnaphthalene

Cat. No.: B15125284
M. Wt: 359.3 g/mol
InChI Key: UTCHDGABZXQZSE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-phenylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene core substituted with a 4-bromophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-phenylnaphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated naphthalene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-phenylnaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Quinones and other oxidized products.

    Reduction Reactions: Dihydro derivatives and other reduced forms.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-phenylnaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites . In materials science, the compound’s electronic properties enable it to function as a charge carrier in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-naphthylamine: Similar structure but with an amine group instead of a phenyl group.

    1-(4-Bromophenyl)-2-(4-methoxyphenyl)naphthalene: Contains a methoxy group on the phenyl ring.

    1-(4-Bromophenyl)-2-(3-bromophenyl)naphthalene: Contains an additional bromine atom on the phenyl ring.

Uniqueness

1-(4-Bromophenyl)-2-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a building block in the synthesis of complex organic molecules .

Properties

Molecular Formula

C22H15Br

Molecular Weight

359.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-phenylnaphthalene

InChI

InChI=1S/C22H15Br/c23-19-13-10-18(11-14-19)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15H

InChI Key

UTCHDGABZXQZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br

Origin of Product

United States

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